N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heterocyclic system with a fused pyrazole and pyridine ring. Key substituents include:
- Furan-2-yl group at position 4, introducing oxygen-based aromaticity.
- 1-methyl group on the pyrazole ring, influencing steric and electronic properties.
- 2,3-dimethoxybenzamide at position 3, contributing hydrogen-bonding capacity and hydrophilicity.
The molecular formula is C₂₂H₂₂N₄O₅, yielding a molecular weight of 434.44 g/mol.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-24-19-16(12(10-15(25)21-19)13-8-5-9-29-13)18(23-24)22-20(26)11-6-4-7-14(27-2)17(11)28-3/h4-9,12H,10H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPIGSGWNNMJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
3-methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide ()
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents :
- 4-methylphenyl at position 4 (vs. furan-2-yl in the target compound).
- 3-methylbenzamide at position 3 (vs. 2,3-dimethoxybenzamide).
- Molecular Weight : 450.53 g/mol.
- Key Differences: The 4-methylphenyl group enhances hydrophobicity compared to the oxygen-rich furan.
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Core : Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[3,4-b]pyridine).
- Substituents :
- Fluorophenyl and chromen groups (electron-withdrawing).
- Isopropylbenzamide (bulky substituent).
- Molecular Weight : 589.1 g/mol (M+1).
- Melting Point : 175–178°C.
- Key Differences :
- Pyrimidine ring introduces additional nitrogen atoms, altering electronic density.
- Fluorine substituents enhance metabolic stability and binding affinity in hydrophobic pockets.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) ()
- Core : Imidazo[1,2-a]pyridine (vs. pyrazolo-pyridine).
- Substituents: Nitrophenyl (electron-deficient) and phenethyl groups. Cyano and ester functionalities.
- Melting Point : 243–245°C.
- Spectral Data :
- Key Differences: Nitro and cyano groups increase reactivity in nucleophilic substitution reactions. Higher melting point suggests stronger intermolecular forces compared to the target compound.
Structural and Spectral Comparisons
Table 1: Comparative Analysis of Key Features
Key Observations:
Substituent Effects :
- Oxygen-rich groups (furan, methoxy) in the target compound enhance polarity and solubility compared to hydrophobic methyl or nitrophenyl groups in analogs .
- Fluorine atoms in Example 53 improve metabolic stability and target affinity .
Spectral Trends :
Implications of Structural Variations
- Bioactivity : The furan and dimethoxy groups in the target compound may favor interactions with polar enzyme active sites, whereas fluorinated analogs (Example 53) target hydrophobic pockets.
- Synthetic Complexity : One-pot reactions () contrast with multi-step syntheses for pyrazolo-pyridines, impacting scalability .
- Lumping Strategies (): Compounds with shared cores (e.g., pyrazolo-pyridines) can be grouped for predictive modeling of reactivity or pharmacokinetics .
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